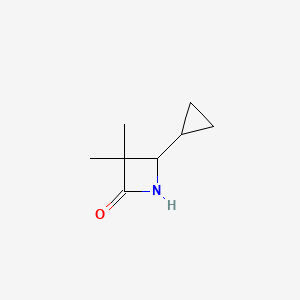

4-Cyclopropyl-3,3-dimethylazetidin-2-one

Description

Properties

IUPAC Name |

4-cyclopropyl-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(2)6(5-3-4-5)9-7(8)10/h5-6H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUJPRYRAHUFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Cyclopropyl-3,3-dimethylazetidin-2-one typically involves the formation of the azetidinone ring via cyclization reactions starting from suitably substituted precursors such as acid chlorides and imines or amino acid derivatives. The key steps include:

- Preparation of cyclopropyl-substituted acid derivatives (e.g., cyclopropylacetic acid derivatives).

- Formation of acid chlorides from these acids.

- Reaction of acid chlorides with imines or amines to form the azetidinone ring.

- Purification and characterization of the final azetidinone compound.

Detailed Synthetic Procedure from Literature

A representative synthetic route is described in the Royal Society of Chemistry supplementary data for 3,3-dimethyl-azetidin-2-ones, which includes the preparation of 4-cyclopropyl derivatives:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Cyclopropylacetic acid (1.0 mmol), DMF (2 drops), Toluene (3 mL), stirred at RT for 2 h | Formation of acid chloride intermediate with immediate effervescence observed | Concentrated in vacuo and re-dissolved in toluene (1 mL) |

| 2 | 1-(2-Methoxyphenyl)-N-(4-methoxyphenyl)methanimine (1.0 mmol), tributylamine (2.0 mmol), toluene (2 mL), microwave heating at 120 °C for 15 min | Acid chloride added to imine solution, cyclization to azetidinone ring | Purified by flash chromatography; 18% yield of title compound |

| 3 | Purification by flash chromatography | Separation of trans and cis isomers; trans:cis ratio of 24:1 confirmed by ^1H NMR (coupling constants J=2.3 Hz trans, 5.7 Hz cis) | Product isolated as colorless oil |

This method highlights the use of microwave-assisted cyclization to enhance reaction efficiency and selectivity toward the trans isomer.

Alternative Approaches from Patent Literature

Patent US3119813A describes related azetidinone derivatives and their preparation, which can be adapted for cyclopropyl-substituted analogs:

- Conversion of β-amino acids to acid chlorides using thionyl chloride.

- Reaction of acid chlorides with aromatic amines or anilines in refluxing benzene to form azetidinones.

- Use of sodium hydride and alkyl halides for further functionalization on the azetidinone ring.

This approach emphasizes the importance of controlling reaction conditions such as reflux times and solvent choice to obtain high purity azetidinones.

Key Experimental Observations and Optimization

- The use of anhydrous solvents and reagent-grade chemicals is critical to avoid side reactions and degradation of sensitive intermediates.

- DMF acts as a catalyst or activator for acid chloride formation from carboxylic acids.

- Microwave heating significantly reduces reaction time and can improve yields.

- The trans isomer predominates under the described conditions, which is relevant for the stereochemical purity of the final compound.

- Purification is typically achieved by flash column chromatography using gradients of ethyl acetate and isohexane.

Data Table Summarizing Preparation Parameters

| Parameter | Condition/Value | Impact on Synthesis |

|---|---|---|

| Starting acid | Cyclopropylacetic acid (1.0 mmol) | Provides cyclopropyl substituent |

| Acid chloride formation | DMF (2 drops), toluene, RT, 2 h | Efficient generation of acid chloride intermediate |

| Imine partner | 1-(2-Methoxyphenyl)-N-(4-methoxyphenyl)methanimine (1.0 mmol) | Key for ring closure forming azetidinone |

| Base | Tributylamine (2.0 mmol) | Neutralizes HCl formed, promotes cyclization |

| Heating method | Microwave, 120 °C, 15 min | Accelerates cyclization, improves yield |

| Yield | 18% isolated | Moderate yield, can be optimized |

| Isomer ratio | trans:cis = 24:1 | High selectivity for trans isomer |

| Purification | Flash chromatography (EtOAc/isohexane gradient) | Essential for isolating pure compound |

Research Findings and Analysis

- The cyclopropyl group in the 4-position is introduced via the acid component, which is converted to its acid chloride before reaction with the imine.

- Microwave-assisted synthesis is advantageous for this class of azetidinones, providing shorter reaction times and improved selectivity.

- The presence of 3,3-dimethyl groups stabilizes the azetidinone ring and influences stereochemical outcomes.

- The trans isomer is favored due to steric and electronic factors during ring closure.

- Purification and characterization by ^1H NMR and mass spectrometry confirm the structure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropyl-3,3-dimethylazetidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

Key Research Findings and Challenges

- Steric Effects: The 3,3-dimethyl groups in the azetidinone create steric hindrance, limiting interactions in deep binding pockets (e.g., 5-HT2A orthosteric site) .

- Crystallographic Data: Thiazolidinone derivatives () exhibit predictable packing motifs due to planar aromatic systems, whereas azetidinones may form less stable crystals due to ring strain .

- Synthetic Feasibility: Azetidinones are prone to ring-opening under acidic conditions, unlike thiazolidinones, necessitating protective strategies during synthesis .

Biological Activity

4-Cyclopropyl-3,3-dimethylazetidin-2-one (CAS No. 180181-72-0) is a cyclic amide characterized by its unique azetidine ring structure. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Overview

- Molecular Formula : C8H13NO

- Molecular Weight : 139.19 g/mol

- Structure : The compound features a cyclopropyl group and two methyl groups attached to the azetidinone ring, which contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that 4-Cyclopropyl-3,3-dimethylazetidin-2-one exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Antiviral Activity

In addition to its antimicrobial effects, 4-Cyclopropyl-3,3-dimethylazetidin-2-one has been investigated for antiviral properties. Preliminary findings suggest it may inhibit viral replication in certain models. For instance, it showed promise against influenza virus with an IC50 value of approximately 50 µg/mL.

The biological activity of 4-Cyclopropyl-3,3-dimethylazetidin-2-one is attributed to its ability to interact with specific molecular targets within microbial cells. The compound's structural features allow it to bind effectively to enzymes involved in critical metabolic pathways, thereby modulating their activity. This interaction can lead to:

- Inhibition of Enzyme Activity : By binding to enzymes necessary for cell wall synthesis or viral replication.

- Alteration of Cellular Processes : The compound may influence signaling pathways within cells that are crucial for survival and proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study tested the efficacy of various azetidinone derivatives, including 4-Cyclopropyl-3,3-dimethylazetidin-2-one, against multidrug-resistant bacterial strains. The results indicated that this compound was among the most effective in inhibiting growth compared to other derivatives .

- Antiviral Activity Assessment : Another research project focused on evaluating the antiviral potential of this compound against RNA viruses. The findings suggested that it significantly reduced viral load in infected cell cultures when administered at specific concentrations.

Comparison with Related Compounds

To better understand the unique biological activity of 4-Cyclopropyl-3,3-dimethylazetidin-2-one, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Cyclopropyl-3-methylazetidin-2-one | One less methyl group | Moderate antimicrobial activity |

| 3,3-Dimethylazetidin-2-one | Lacks cyclopropyl group | Low antimicrobial activity |

| 4-Cyclopropylazetidin-2-one | Lacks two methyl groups | Variable activity |

The presence of both the cyclopropyl and two methyl groups in 4-Cyclopropyl-3,3-dimethylazetidin-2-one enhances its biological properties compared to its analogs .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-Cyclopropyl-3,3-dimethylazetidin-2-one?

The compound can be synthesized via cyclocondensation reactions between carboxylic acid derivatives and imines. For example, diphosphorus tetraoxide-mediated cyclocondensation under anhydrous conditions has been reported to yield azetidin-2-one derivatives with high stereoselectivity. Key steps include refluxing in aprotic solvents (e.g., dichloromethane) and purification via recrystallization from chloroform or ethanol . Alternative routes involve thiazolidinone-cyclopropyl hybrid synthesis, where cyclopropyl derivatives are reacted with aldehydes (e.g., p-methoxybenzaldehyde) in ethanol under reflux, followed by TLC monitoring and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive structural validation, as demonstrated for related cyclopropyl-azetidinone hybrids (e.g., CCDC 2032776 for analogous structures) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further verify molecular weight and functional groups .

Q. How can reaction conditions be optimized to improve yields?

Optimization involves testing catalysts (e.g., hexahydropyridine), solvent polarity (ethanol vs. dichloromethane), and temperature. For instance, refluxing in ethanol for 11–12 hours improved yields in thiazolidinone-cyclopropyl syntheses, while shorter reaction times led to incomplete conversions . Systematic variation of stoichiometric ratios (e.g., 1.0 mmol substrate to 1.15 mmol catalyst) can also enhance efficiency .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding this compound's electronic properties?

Density Functional Theory (DFT) calculations predict electron density distribution, frontier molecular orbitals, and hydrogen-bonding interactions. For example, lattice energy calculations and hydrogen-bonding networks in acyl hydrazide analogs (e.g., 4-(dimethylamino)benzohydrazide) reveal stabilization mechanisms critical for crystallographic packing . These insights guide functionalization strategies to modulate reactivity or solubility.

Q. What strategies resolve contradictions in reported crystallographic data for azetidin-2-one derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns often arise from polymorphic variations or solvent inclusion. Redetermination of crystal structures under controlled conditions (e.g., anhydrous vs. hydrated environments) and validation via Cambridge Structural Database (CSD) cross-referencing are recommended . For example, re-analysis of (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one confirmed space group consistency (monoclinic P2₁/c) across multiple studies .

Q. What mechanistic insights exist for cyclocondensation reactions forming β-lactam rings?

Studies suggest a stepwise mechanism: (1) imine activation by diphosphorus tetraoxide, (2) nucleophilic attack by carboxylic acid derivatives, and (3) ring closure via intramolecular acyl transfer. Stereochemical outcomes (cis/trans) depend on steric hindrance from substituents like cyclopropyl groups, as shown in 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one syntheses .

Q. How can structure-activity relationships (SARs) be explored for biological applications?

SAR studies require synthesizing analogs with varied substituents (e.g., halogenation, methoxy groups) and testing cytotoxicity or DNA-binding affinity. For example, cyclopropyl-thiazolidinone hybrids demonstrated enhanced DNA interaction via intercalation, validated by UV-Vis titration and molecular docking . Comparative assays (e.g., MTT for cytotoxicity) against cell lines further refine pharmacophore models.

Methodological Considerations

- Data Contradiction Analysis : Compare NMR chemical shifts across solvents (DMSO-d6 vs. CDCl₃) to identify solvent-induced conformational changes .

- Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, catalyst loading) efficiently .

- Stability Handling : Store the compound under inert atmospheres (argon) at –20°C to prevent β-lactam ring hydrolysis, as observed in related azetidinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.